![molecular formula C25H21ClF4N4O3S B1670917 2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride CAS No. 292135-59-2](/img/structure/B1670917.png)
2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride
Overview
Description
The compound 2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide hydrochloride (hereafter referred to as the "target compound") is a pyrazole-3-carboxamide derivative featuring a trifluoromethyl group at position 5, an aminomethylphenyl substituent at position 2, and a fluoro-methylsulfonyl biphenyl moiety at the N-position. This structure is optimized for interactions with biological targets, likely leveraging the electron-withdrawing properties of the trifluoromethyl and sulfonyl groups, while the aminomethyl group may enhance solubility or binding affinity. Such compounds are often investigated for therapeutic applications, including anticoagulation or enzyme inhibition, due to their structural resemblance to known bioactive molecules .
Preparation Methods
The synthesis of DPC 423 involves several steps. One method includes the condensation of meta-bromophenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione to form a mixture of pyrazoles . The hydrolysis of the intermediate with lithium hydroxide in tetrahydrofuran and water yields the corresponding carboxylic acid, which is then reacted with oxalyl chloride in dichloromethane to produce the acyl chloride . This acyl chloride is further reacted with the appropriate amine to form DPC 423 .
Chemical Reactions Analysis
DPC 423 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: DPC 423 can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DPC 423 has been extensively studied for its anticoagulant properties. It has shown efficacy in doubling prothrombin time, activated partial thromboplastin time, and Heptest clotting time in human plasma . In animal models, DPC 423 demonstrated effective antithrombotic activity with good pharmacokinetic profiles . Its applications extend to the treatment and prevention of thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with non-valvular atrial fibrillation .
Mechanism of Action
DPC 423 exerts its effects by selectively inhibiting human coagulation factor Xa . Factor Xa plays a crucial role in the blood coagulation cascade by converting prothrombin to thrombin, which then leads to the formation of fibrin clots . By inhibiting factor Xa, DPC 423 effectively prevents the formation of thrombin and subsequent clot formation . This selective inhibition is achieved through the compound’s high binding affinity to factor Xa, with a dissociation constant (Ki) of 0.15 nanomolar .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The target compound shares structural motifs with several pyrazole-carboxamide derivatives, as outlined below:
Table 1: Structural and Bioactivity Comparison
Key Observations :
Core Structure :
- The pyrazole-carboxamide core is conserved across all compounds, critical for binding to hydrophobic pockets in enzymes like Factor Xa .
- Substitution patterns (e.g., trifluoromethyl at position 3 vs. 5) influence steric and electronic interactions with targets .
Substituent Variations: Aminomethylphenyl Group: Present in the target compound and DPC 423, this group enhances solubility and may participate in hydrogen bonding. Methylsulfonylphenyl vs. Benzisoxazole: Razaxaban uses a benzisoxazole as the P1 ligand for Factor Xa selectivity, while the target compound employs a methylsulfonyl biphenyl group, which may improve membrane permeability or reduce off-target effects .
Bioactivity and Selectivity: Razaxaban exhibits nanomolar potency against Factor Xa with high selectivity over trypsin and kallikrein, attributed to its benzisoxazole and dimethylaminomethyl groups . The target compound’s methylsulfonylphenyl substituent may enhance target affinity through hydrophobic interactions, though empirical data are pending.
Computational and Analytical Comparisons
Similarity Metrics :
- Tanimoto and Dice indices (0.7–0.9 similarity range) suggest structural overlap with Razaxaban and DPC 423, predicting shared bioactivity .
- Molecular networking via LC-MS/MS (cosine scores >0.8) groups these compounds into clusters with analogous fragmentation patterns, supporting structural relatedness .
Inhibitors like acivicin could mitigate this metabolic liability .
Pharmacokinetic and Toxicological Considerations
- Razaxaban : High oral bioavailability (70% in preclinical models) and low plasma protein binding (<50%) make it clinically favorable .
- Target Compound: The hydrochloride salt likely improves solubility, but the aminomethyl group raises questions about GGT-mediated metabolism, necessitating further in vitro assays .
Biological Activity
The compound 2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide; hydrochloride is a complex organic molecule notable for its diverse biological activities. With a molecular formula of and a molecular weight of approximately 532.51 g/mol, this compound has garnered attention in pharmaceutical research for its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against antibiotic-resistant Gram-positive bacteria. For example, derivatives have been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, effectively disrupting biofilm formation, which is a critical factor in bacterial virulence .
The selectivity of these compounds is noteworthy; they demonstrate low toxicity to human embryonic kidney cells, with selectivity factors exceeding 20, indicating a favorable therapeutic index . The most potent derivatives have shown effectiveness against various resistant strains, including those resistant to vancomycin and oxacillin, suggesting a broad-spectrum potential against multi-drug resistant pathogens .
The mechanism through which this compound exerts its antimicrobial effects involves inhibition of macromolecular synthesis within bacterial cells. This suggests that it may target fundamental processes such as cell wall synthesis or protein synthesis, leading to cell death or growth inhibition . Further pharmacological studies are essential to elucidate the precise biological pathways influenced by this compound.
Anticancer Activity
In addition to its antimicrobial properties, preliminary research indicates potential anticancer activity . Pyrazole derivatives have been investigated for their ability to modulate signaling pathways involved in cancer cell proliferation and survival. Specific interactions with receptor tyrosine kinases (RTKs), such as c-Kit and c-Fms, have been documented, suggesting that this compound may play a role in inhibiting tumor growth through targeted signaling disruption .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups—such as the trifluoromethyl and sulfonyl moieties—has been linked to enhanced potency against bacterial strains and cancer cells. Comparative analyses with structurally similar compounds reveal that modifications in substituents can significantly impact biological efficacy .
Compound Name | Key Features | Biological Activity |
---|---|---|
1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | Similar pyrazole core | Antimicrobial activity |
N-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | Contains methylsulfonyl group | Potential anticancer activity |
1-(6-chloro-5-methylpyridin-3-yl)sulfonyl-5-phenylpyrrole-3-carbaldehyde | Different heterocyclic framework | Varies in target specificity |
Study on Antimicrobial Efficacy
A study published in Medicinal Chemistry demonstrated that certain pyrazole derivatives could eradicate preformed biofilms more effectively than traditional antibiotics like vancomycin. This finding underscores the potential of these compounds in treating infections caused by resistant bacterial strains .
Research on Cancer Cell Lines
In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. The specific mechanisms include modulation of apoptosis pathways and inhibition of key signaling molecules involved in tumor growth . Such findings warrant further exploration into clinical applications for cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of this compound, and how can intermediates be characterized?
The compound is synthesized via multi-step reactions, typically involving:
- Coupling reactions : Amide bond formation between the pyrazole-3-carboxamide core and substituted phenylamine derivatives, using activating agents like HATU or EDCI .
- Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or trifluoromethylation reagents. The aminomethylphenyl moiety may be introduced via reductive amination or Boc-protection/deprotection sequences .
- Salt formation : Hydrochloride salt generation through treatment with HCl in polar solvents (e.g., ethanol or acetonitrile) .
Characterization methods :
- HPLC (≥98% purity verification) .
- NMR (1H/13C, 19F for trifluoromethyl group confirmation) .
- Mass spectrometry (ESI-MS or HRMS for molecular weight validation) .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Reverse-phase HPLC : Quantify purity and detect impurities using C18 columns with UV detection (e.g., 254 nm) .
- Chiral separation : For stereoisomer resolution (if applicable), chiral columns (e.g., Chiralpak® OD) with methanol/CO2 mobile phases .
- Thermogravimetric analysis (TGA) : Evaluate hydrochloride salt stability and hygroscopicity .
Advanced Research Questions
Q. How do structural modifications (e.g., aminomethylphenyl vs. benzisoxazole) impact target selectivity and potency?
- P(1) ligand optimization : Substituting the aminomethylphenyl group with benzisoxazole (as in razaxaban) enhances selectivity for serine proteases (e.g., factor Xa over trypsin) by reducing steric clashes in the S1 pocket .
- Trifluoromethyl effects : The -CF3 group improves metabolic stability by resisting oxidative degradation and enhancing hydrophobic interactions with binding pockets .
- Sulfonylphenyl moiety : The 2-methylsulfonyl group increases solubility and modulates protein binding via polar interactions .
Methodological approach :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- In vitro enzymatic assays (e.g., fluorogenic substrates for protease activity) .
Q. What strategies mitigate pharmacokinetic challenges such as low oral bioavailability?
- Permeability enhancement : Replace polar groups (e.g., -OH) with bioisosteres (e.g., -OCH3) to improve Caco-2 cell permeability .
- Protein binding reduction : Introduce steric hindrance near the sulfonyl group to lower plasma protein affinity .
- Salt formulation : Hydrochloride salt improves solubility in gastric fluid, enhancing absorption .
Validation :
- Pharmacokinetic (PK) studies in rodents: Measure AUC, Cmax, and half-life after oral administration .
- Plasma protein binding assays (e.g., equilibrium dialysis) .
Q. How can stability under physiological conditions be evaluated, and what degradation pathways are observed?
- Forced degradation studies :
- Oxidative stress : Treat with H2O2 to identify sulfone or carboxylic acid derivatives .
- Hydrolytic stress : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) to detect amide bond cleavage .
- LC-MS/MS : Monitor degradation products and propose pathways (e.g., trifluoromethyl hydrolysis to -COOH) .
Storage recommendations :
Q. How should contradictory bioactivity data from different assays be resolved?
- Assay standardization : Control variables like buffer pH, ion strength, and enzyme source (e.g., recombinant vs. plasma-derived factor Xa) .
- Orthogonal assays : Validate IC50 values using both fluorogenic (e.g., Boc-Glu-Gly-Arg-AMC) and chromogenic substrates (e.g., S-2222) .
- Meta-analysis : Compare data across studies while accounting for purity (≥98% HPLC) and stereochemical integrity .
Q. What computational tools support SAR-driven design for this compound?
- Molecular docking (AutoDock Vina) : Predict binding modes in factor Xa or other targets using crystal structures (PDB: 1FJS) .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for electron-withdrawing groups) with activity .
- MD simulations : Assess conformational stability of the pyrazole core in aqueous and lipid bilayer environments .
Q. How is enantiomeric purity assessed, and what methods separate stereoisomers?
- Chiral HPLC : Use columns like Chiralpak® IA with hexane/ethanol gradients (retention time: 1.6–2.4 min for isomers) .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to reference compounds .
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N4O3S.ClH/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30;/h2-13H,14,30H2,1H3,(H,31,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBVKRYJJZQKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292135-59-2 | |
Record name | DPC-423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292135592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPC-423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLJ2DL48G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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